Methyl 2-aminothiazole-4-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C5H7ClN2O2S |
|---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
methyl 2-amino-1,3-thiazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H6N2O2S.ClH/c1-9-4(8)3-2-10-5(6)7-3;/h2H,1H3,(H2,6,7);1H |
InChI Key |
APCLRARAHKGGMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-aminothiazole-4-carboxylate hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves rigorous quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminothiazole-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group in the thiazole ring can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
Methyl 2-aminothiazole-4-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds with potential therapeutic properties.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored as a potential drug candidate for the treatment of bacterial and fungal infections, as well as cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-aminothiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it can interact with fungal cell membranes, disrupting their integrity and causing cell death .
Comparison with Similar Compounds
Ethyl 2-Aminothiazole-4-Carboxylate Hydrochloride (CAS 932-17-2)
- Molecular Formula : C₆H₈N₂O₂S·HCl
- Key Differences: Ester Group: Ethyl ester (vs. methyl ester) increases lipophilicity (LogP: ~0.5 vs. 0.36 for methyl) . Applications: Used in analogous synthetic pathways but may exhibit slower hydrolysis rates due to steric effects .
Methyl 2-Amino-5-Iodothiazole-4-Carboxylate (CAS 1235034-76-0)
- Molecular Formula : C₅H₅IN₂O₂S
- Key Differences :
Ethyl 2-Chlorothiazole-4-Carboxylate
- Molecular Formula: C₆H₆ClNO₂S
- Key Differences: Amino Group Replacement: Chlorine at position 2 reduces nucleophilicity, limiting applications in reductive amination but enhancing stability . Applications: Intermediate in agrochemicals rather than pharmaceuticals due to reduced bioactivity .
Comparative Data Table
Biological Activity
Methyl 2-aminothiazole-4-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article explores its biological activity, focusing on its efficacy against Mycobacterium tuberculosis and its antitumor properties, supported by data from various studies.
Overview of this compound
This compound is a derivative of the thiazole class, which is known for its diverse biological activities. The thiazole ring system contributes significantly to the pharmacological properties of compounds in this class, making them valuable in medicinal chemistry.
Efficacy Against Mycobacterium tuberculosis
Recent studies have highlighted the activity of methyl 2-aminothiazole-4-carboxylate derivatives against M. tuberculosis, the causative agent of tuberculosis. The compound has been shown to possess significant inhibitory effects on M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) reported at 0.06 µg/ml (240 nM) for some derivatives like methyl 2-amino-5-benzylthiazole-4-carboxylate .
Table 1: Antimycobacterial Activity of Selected Compounds
| Compound | MIC (µg/ml) | Reference |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | |
| Thiolactomycin (TLM) | 13 | |
| Isoniazid (INH) | 0.25 |
These findings suggest that methyl 2-amino derivatives can serve as promising templates for developing new anti-tubercular agents, especially given the increasing resistance to existing treatments .
The mechanism by which these compounds exert their antibacterial effects involves inhibition of the β-ketoacyl synthase enzyme (mtFabH), which is crucial in the fatty acid synthesis pathway of mycobacteria. While some derivatives showed potent activity against M. tuberculosis, others were more effective as enzyme inhibitors without direct antibacterial action .
Antitumor Activity
In addition to their antimicrobial properties, thiazole derivatives have been evaluated for their antitumor potential. A series of synthesized compounds, including those derived from methyl 2-aminothiazole-4-carboxylate, have demonstrated varying degrees of cytotoxicity against cancer cell lines.
Case Studies and Findings
One study assessed the antitumor activity using the MTT assay across various cell lines, revealing that certain modifications to the thiazole structure significantly enhanced cytotoxic effects .
Table 2: Antitumor Activity of Thiazole Derivatives
| Compound | IC50 (µg/ml) | Cell Line | Reference |
|---|---|---|---|
| Methyl 2-amino-thiazole-4-carboxamide | <10 | A431 | |
| Methyl 2-amino-thiazole-5-carboxamide | <20 | HT29 |
The structure-activity relationship (SAR) analysis indicated that substituents on the thiazole ring and phenyl groups significantly influenced biological activity. For instance, electron-donating groups at specific positions were found to enhance cytotoxicity against cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-aminothiazole-4-carboxylate hydrochloride, and how can intermediates be characterized?
- Methodological Answer : The compound is synthesized via cyclization of thiourea derivatives with α-haloketones or esters. For example, ethyl analogs (e.g., Ethyl 2-aminothiazole-4-carboxylate, CAS 932-17-2) are prepared by reacting ethyl cyanoacetate with thiourea in acidic conditions, followed by hydrochlorination . Characterization typically involves ¹H/¹³C NMR for functional group verification and HPLC for purity assessment. X-ray crystallography (using programs like SHELXL ) may confirm structural integrity if single crystals are obtained.
Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (amide/thiazole absorbance at 250–300 nm) and LC-MS to identify breakdown products (e.g., free carboxylic acid or amine derivatives). Compare kinetics using Arrhenius plots to predict shelf-life .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is a skin/eye irritant (Risk Code 36/37/38). Use fume hoods , nitrile gloves, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes (Safety Description 26) and consult medical help. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing thiazole-based derivatives like this compound?
- Methodological Answer : Use density functional theory (DFT) to model reaction pathways (e.g., cyclization energy barriers) and identify optimal solvents/catalysts. Tools like Gaussian or ORCA can predict regioselectivity in thiazole ring formation. Validate predictions with experimental yields and spectroscopic data .
Q. What strategies resolve contradictions in crystallographic data for thiazole derivatives during structural refinement?
- Methodological Answer : Discrepancies (e.g., bond-length variations) may arise from twinning or disorder. Use SHELXD/SHELXE for phase determination and Olex2 for model refinement. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions. If ambiguity persists, supplement with solid-state NMR .
Q. How can researchers mitigate impurity formation during large-scale synthesis of this pharmaceutical intermediate?
- Methodological Answer : Common impurities include unreacted thiourea or ester byproducts. Implement DoE (Design of Experiments) to optimize parameters (temperature, stoichiometry, catalyst loading). Use preparative HPLC for purification and mass-directed fractionation to isolate target compounds. Track impurities via ICH guidelines for residual solvents .
Q. What role does the hydrochloride counterion play in the compound’s solubility and bioactivity?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays. Assess solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Compare bioactivity (e.g., enzyme inhibition) with freebase forms using dose-response curves to quantify salt effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
